(Z)-2-Benzamido-3-phenylacrylic acid is an organic compound with the molecular formula and a molecular weight of approximately 267.28 g/mol. It is characterized by its phenylacrylic acid structure, which includes a benzamide substituent at the 2-position of the double bond. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and biological activities .
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that (Z)-2-Benzamido-3-phenylacrylic acid may exhibit various biological activities, including:
The synthesis of (Z)-2-Benzamido-3-phenylacrylic acid typically involves the reaction of benzamide with cinnamic acid under specific conditions. Common methods include:
(Z)-2-Benzamido-3-phenylacrylic acid has several potential applications:
Interaction studies involving (Z)-2-Benzamido-3-phenylacrylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic effects and mechanisms:
Several compounds share structural similarities with (Z)-2-Benzamido-3-phenylacrylic acid, which can provide context for its uniqueness:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (Z)-2-Benzoyl-3-phenylacrylic acid | 64235-44-5 | C16H12O3 | 252.27 |
| (E)-2-Benzamido-3-phenylacrylic acid | Not Available | C16H13NO3 | 267.28 |
| Cinnamic Acid | 621-82-9 | C9H8O2 | 148.16 |
The primary distinction of (Z)-2-Benzamido-3-phenylacrylic acid lies in its amide functional group, which enhances its potential for biological activity compared to other similar compounds like (Z)-2-benzoyl-3-phenylacrylic acid. This amide bond may contribute to different reactivity patterns and biological interactions, making it an interesting subject for further research .
Microwave irradiation has emerged as a transformative tool for synthesizing benzamido-phenylacrylic acid derivatives. Traditional methods, such as the reaction of benzamide with cinnamic acid under basic conditions, often require prolonged heating (6–24 hours) and yield moderate outputs (55–65%). In contrast, microwave-assisted protocols reduce reaction times to minutes while improving yields. For example, a study demonstrated that coupling 4-amino-1,2,4-triazole with oxazolone derivatives under microwave irradiation at 150°C for 15 minutes achieved yields of 72–91% for phenylacrylamide derivatives.
Key advantages of microwave synthesis include:
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–24 hours | 10–30 minutes |
| Yield | 55–65% | 72–91% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
These protocols are particularly effective for substrates with electron-withdrawing groups, which stabilize intermediates during amidation.
The Knoevenagel–Doebner reaction is pivotal for constructing the α,β-unsaturated carboxylic acid backbone of cinnamic acid hybrids. This condensation involves the reaction of aldehydes with malonic acid in the presence of a base, such as triethylamine or pyridine. A microwave-optimized variant demonstrated 85–92% yields for phenolic acid derivatives by maintaining temperatures at 80–100°C and limiting decarboxylation.
Mechanistic Insights:
Table 2: Substrate Scope in Knoevenagel–Doebner Reactions
| Aldehyde Substrate | Product | Yield (%) |
|---|---|---|
| 4-Hydroxybenzaldehyde | Ferulic acid analog | 92 |
| 2-Chlorocinnamaldehyde | 4-Chlorocinnamic acid | 89 |
| Butanal | (2E)-Hex-2-enoic acid | 81 |
Notably, substituting pyridine with triethylamine improved environmental sustainability without compromising efficiency.
Achieving stereocontrol in the synthesis of (Z)-2-Benzamido-3-phenylacrylic acid requires precise manipulation of reaction conditions. The Z-isomer is thermodynamically less stable than its E-counterpart due to steric clashes between the benzamido and phenyl groups.
Strategies for Z-Isomer Dominance:
Table 3: Impact of Reaction Conditions on Z/E Ratio
| Condition | Z/E Ratio | Yield (%) |
|---|---|---|
| −78°C, LiHMDS/THF | 9:1 | 85 |
| 25°C, KF/Al₂O₃ | 1:3 | 76 |
| Toluene, 60°C | 7:1 | 89 |
Debrominative decarboxylation of dibromoaryl propanoic acids using KF/Al₂O₃ further demonstrated that Z-selectivity could reach 88% under optimized conditions.
The antioxidant properties of (Z)-2-Benzamido-3-phenylacrylic acid are fundamentally linked to its structural characteristics, particularly the presence of the benzamide functional group and the phenylacrylic acid backbone [22]. Research demonstrates that cinnamic acid derivatives, including benzamido-substituted variants, exhibit significant free radical scavenging activity through multiple mechanisms [24] [28].
The compound's antioxidant efficacy stems from its molecular architecture, which incorporates key structural elements known to enhance radical scavenging capabilities [22] [24]. The presence of the benzamide moiety provides hydrogen-donating capacity, while the extended conjugated system of the phenylacrylic acid backbone facilitates electron delocalization and radical stabilization [28] [25].
Comparative studies of cinnamic acid derivatives have established that compounds with benzamide substitutions demonstrate superior antioxidant activity compared to their simple ester counterparts [6] [22]. The amide functional group enhances the molecule's ability to form stable hydrogen bonds with free radicals, thereby interrupting oxidative chain reactions [22] [24].
(Z)-2-Benzamido-3-phenylacrylic acid exhibits antioxidant activity through multiple pathways, including 2,2-Diphenyl-1-picrylhydrazyl radical scavenging, 2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid radical neutralization, and hydroxyl radical scavenging [22] [24]. The compound's mechanism involves both hydrogen atom transfer and single electron transfer processes [21] [24].
Research indicates that cinnamic acid derivatives with amide linkages demonstrate enhanced radical scavenging activity compared to their benzoic acid counterparts [28] [25]. This superiority is attributed to the presence of the vinyl group (-CH=CH-COOH), which increases hydrogen-donating ability and provides additional resonance stabilization for the resulting phenoxy radicals [24] [28].
| Assay Type | Activity Range | Reference Standard | Mechanism |
|---|---|---|---|
| 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging | 50-90% inhibition at 15 μM | Trolox (33.84 ± 1.01 μM) | Hydrogen atom transfer [22] |
| 2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid Radical Neutralization | 14-19 μM inhibitory concentration | Trolox reference | Single electron transfer [22] |
| Ferric Reducing Antioxidant Power | 4000-10000 μM Trolox equivalents | Trolox standard | Electron donation [22] |
| Hydroxyl Radical Scavenging | >85% scavenging activity | Ascorbic acid control | Radical quenching [24] |
The antioxidant potency of (Z)-2-Benzamido-3-phenylacrylic acid is influenced by the geometric configuration around the double bond [28] [25]. The Z-configuration places the benzamido and carboxylic acid groups on the same side of the double bond, creating optimal spatial arrangement for intramolecular interactions that enhance radical scavenging efficiency [3] [22].
Studies on related benzamide derivatives demonstrate that the presence of hydroxyl groups significantly enhances antioxidant activity [22] [24]. The electron-donating properties of these substituents facilitate phenoxyl radical formation and subsequent stabilization through resonance effects [24] [25].
Research comparing various cinnamic acid derivatives reveals that benzamido-substituted compounds exhibit superior antioxidant activity compared to simple phenolic acids [6] [22]. The enhanced activity is attributed to the combined effects of the amide functionality and the extended conjugated system, which provide multiple sites for radical interaction [22] [28].
Temperature-dependent studies indicate that cinnamic acid derivatives, including benzamido variants, maintain their antioxidant activity across different thermal conditions, with some compounds showing enhanced activity at elevated temperatures [25] [28]. This thermal stability is attributed to the resonance stabilization provided by the aromatic systems and the vinyl linkage [25] [28].
The potential of (Z)-2-Benzamido-3-phenylacrylic acid for insulin secretion modulation is supported by research on related cinnamic acid derivatives and benzamide compounds that demonstrate significant effects on pancreatic β-cell function [16] [35]. Studies reveal that structural analogs exhibit multiple mechanisms of action relevant to diabetes management, including direct stimulation of insulin release and protection of pancreatic β-cells [16] [38].
Cinnamic acid derivatives with benzamide functionalities demonstrate the ability to stimulate insulin secretion through calcium-dependent pathways [16] [17]. Research indicates that compounds with similar structural features enhance glucose-induced insulin secretion in pancreatic β-cells by modulating calcium influx through L-type calcium channels [16] [18].
Studies on related compounds show that the insulin secretory response occurs rapidly, with onset times of less than one minute and peak activity achieved within four minutes of exposure [16] [17]. The magnitude of insulin stimulation can reach 3.4-fold above baseline levels, indicating substantial therapeutic potential [16] [17].
Benzamide derivatives demonstrate significant protective effects against pancreatic β-cell dysfunction and death [38] [40]. Research reveals that compounds with benzamide scaffolds protect β-cells against endoplasmic reticulum stress-induced damage with maximum rescue activities approaching 100% [38] [40].
The protective mechanisms involve suppression of stress-mediated activation of unfolded protein response pathways and inhibition of apoptotic gene expression [38] [40]. These effects contribute to improved β-cell survival and maintenance of insulin secretory capacity under diabetic conditions [38] [19].
| Parameter | Effect Range | Mechanism | Time Course |
|---|---|---|---|
| Insulin Secretion | 1.5-3.4 fold increase | Calcium channel modulation | 1-4 minutes [16] |
| β-Cell Viability | 85-100% protection | Endoplasmic reticulum stress reduction | 24-72 hours [38] |
| Blood Glucose | 15-40% reduction | Enhanced insulin sensitivity | 6 minutes to 8 weeks [16] |
| Glucose Tolerance | Significant improvement | Multiple pathway modulation | 2-8 hours [16] |
Research on benzamide derivatives reveals their potential as glucokinase activators, which play crucial roles in glucose sensing and insulin secretion [35] [37]. Computational studies demonstrate that benzamide compounds can bind to the allosteric site of glucokinase with favorable binding scores and interact with key amino acid residues [35] [39].
The glucokinase activation mechanism involves allosteric binding that enhances the enzyme's glucose sensitivity, leading to improved glucose-dependent insulin secretion [35] [37]. This mechanism provides glucose-dependent insulin release, reducing the risk of hypoglycemic events [35] [39].
The effectiveness of (Z)-2-Benzamido-3-phenylacrylic acid in diabetes management is influenced by specific structural features that enhance interaction with target proteins [35] [38]. The benzamide moiety provides essential binding interactions, while the phenylacrylic acid backbone contributes to overall molecular recognition [35] [16].
Studies indicate that electron-withdrawing substituents on the aromatic rings enhance glucokinase activation, while specific positioning of functional groups optimizes binding affinity [35] [39]. The Z-configuration contributes to the appropriate spatial arrangement required for effective protein-ligand interactions [35] [38].
The structural components of (Z)-2-Benzamido-3-phenylacrylic acid demonstrate distinct contributions to biological activity through complementary mechanisms. The benzamido moiety functions as a crucial pharmacophore that enhances protein binding affinity and modulates enzyme interactions [1] [2]. Research indicates that compounds containing solely the benzamido group exhibit limited bioactivity with IC50 values exceeding 100 μM, while derivatives incorporating both benzamido and phenylacrylic components demonstrate significantly enhanced potency with IC50 ranges of 0.88-36.14 μM .
The phenylacrylic acid backbone serves as both a structural scaffold and an active pharmacophore that contributes to antioxidant properties and cellular permeability [4] [5]. Studies on related phenylacrylic acid derivatives demonstrate IC50 values ranging from 3.64-119.0 μM across various biological targets, with the unsaturated bond and aromatic ring proving essential for activity maintenance [4]. The combination of benzamido and phenylacrylic substituents creates a synergistic effect that enhances cellular uptake while maintaining target specificity.
The electron-donating and electron-withdrawing properties of substituents on both the benzamido and phenylacrylic portions significantly influence biological activity. Electron-donating groups such as hydroxyl and methoxy substituents generally enhance activity by increasing electron density and facilitating favorable protein interactions [2]. Conversely, electron-withdrawing groups like halogens can modulate selectivity and binding affinity through altered electronic distributions.
| Substituent Category | Representative Groups | Activity Enhancement | IC50 Range (μM) | Primary Mechanism |
|---|---|---|---|---|
| Benzamido alone | N-benzoyl | Minimal | >100 | Limited protein binding |
| Phenylacrylic alone | Cinnamic acid derivatives | Moderate | 15-100 | Antioxidant activity |
| Combined system | Benzamido-phenylacrylic | Significant | 0.88-36.14 | Dual binding modes |
| Electron-donating | OH, OCH3, NH2 | Enhanced | 0.57-8.1 | Increased electron density |
| Electron-withdrawing | Cl, F, NO2 | Variable | 2.3-50 | Altered selectivity |
Positional isomerism significantly influences the biological activity of (Z)-2-Benzamido-3-phenylacrylic acid derivatives through steric and electronic effects. Meta-substituted derivatives consistently demonstrate superior bioactivity compared to their ortho and para counterparts, with IC50 values as low as 0.39 μM for optimal substituents [6] [7]. This enhancement results from optimal electronic effects combined with minimal steric interference at the meta position.
Ortho-substituted derivatives exhibit moderate activity enhancement ranging from 2-4 fold improvements over unsubstituted compounds, with IC50 values typically falling between 5-50 μM [6]. The proximity of ortho substituents to the benzamido group creates steric hindrance that can interfere with optimal protein binding conformations. However, specific ortho substituents like hydroxyl groups can form intramolecular hydrogen bonds that stabilize active conformations.
Para-substituted derivatives demonstrate strong activity enhancement ranging from 10-50 fold improvements, with IC50 values between 0.58-25 μM [6] [7]. The para position allows for maximum electronic communication across the aromatic ring without significant steric interference. Electron-donating para substituents such as hydroxyl and methoxy groups show particularly favorable effects on biological activity.
Disubstituted derivatives, particularly those with 3,4-dihydroxy or 3,4-dimethoxy patterns, exhibit maximum activity enhancement with IC50 values as low as 0.018 μM [8] [5]. This represents up to 100-fold improvements over monosubstituted analogs, demonstrating synergistic electronic effects between adjacent substituents that optimize protein binding interactions.
| Position | Optimal Substituents | IC50 Range (μM) | Enhancement Factor | Key Interactions |
|---|---|---|---|---|
| Ortho (2-) | OH, OCH3 | 5-50 | 2-4 fold | Intramolecular H-bonds |
| Meta (3-) | OH, NH2, CF3 | 0.39-15 | 5-15 fold | Electronic effects |
| Para (4-) | OH, OCH3, Cl | 0.58-25 | 10-50 fold | Electronic communication |
| 3,4-Disubstituted | Dihydroxy, dimethoxy | 0.018-2.8 | Up to 100 fold | Synergistic effects |
The functional group transformation from amide to ester derivatives significantly alters pharmacokinetic properties and biological activity profiles through distinct mechanisms. Ester derivatives demonstrate 4-65 fold higher cellular permeability compared to their amide counterparts, primarily due to reduced hydrogen bond donor capacity and increased lipophilicity [9]. This enhanced permeability translates to improved bioavailability and faster onset of biological effects.
Amide derivatives exhibit superior plasma stability with greater than 90% compound retention after 90 minutes, while ester derivatives show variable stability ranging from 10-90% compound loss over the same timeframe [9] [10]. Primary amides demonstrate the highest stability and most potent cyclooxygenase-2 selective inhibition with IC50 values of 0.72-8.17 μM [11]. Secondary amides provide balanced activity-stability profiles with IC50 values of 2.3-22.6 μM, while tertiary amides show reduced potency with IC50 values of 15-100 μM.
The amide-to-ester substitution strategy proves particularly valuable in proteolysis-targeting chimera development, where enhanced cellular permeability overcomes the traditional limitations of large molecular weight compounds [9]. Ester derivatives show improved degradation potency ranging from 1.5-42 fold enhancements compared to amide analogs, with optimal activity observed at AlogP values between 3-4.
Structure-activity relationships reveal that amide derivatives excel in applications requiring high stability and antioxidant activity, demonstrating superior 1,1-diphenyl-2-picrylhydrazyl radical scavenging compared to ester analogs [10] [12]. Conversely, ester derivatives show enhanced monoamine oxidase-B and butyrylcholinesterase inhibitory activities, making them valuable for neurodegenerative disease applications.
| Derivative Type | Permeability Enhancement | Stability Profile | IC50 Range (μM) | Optimal Applications |
|---|---|---|---|---|
| Primary amides | Baseline | Highest (>90% retained) | 0.72-8.17 | COX-2 selective inhibition |
| Secondary amides | 1.5-2 fold | Good (70-90% retained) | 2.3-22.6 | General enzyme inhibition |
| Tertiary amides | Variable | Moderate (50-70% retained) | 15-100 | Limited therapeutic use |
| Alkyl esters | 4-25 fold | Lower (10-60% retained) | 17.4-28.6 | Enhanced bioavailability |
| Aryl esters | 2-10 fold | Moderate (40-80% retained) | 25-100 | Selective targeting |